

# An In-depth Technical Guide to 5-Bromo-4methylpyrimidin-2-ol

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Compound of Interest		
Compound Name:	5-Bromo-4-methylpyrimidin-2-ol	
Cat. No.:	B1290279	Get Quote

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### Introduction

**5-Bromo-4-methylpyrimidin-2-ol** is a halogenated pyrimidine derivative. The pyrimidine scaffold is a core structure in many biologically active compounds, including several approved drugs, due to its ability to mimic the purine bases of DNA and RNA. The presence of a bromine atom and a methyl group on the pyrimidine ring of **5-Bromo-4-methylpyrimidin-2-ol** suggests its potential for diverse biological activities, making it a compound of interest for further investigation in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical identifiers, and discusses general methodologies for its synthesis, characterization, and biological evaluation.

### **Chemical Identifiers and Tautomerism**

**5-Bromo-4-methylpyrimidin-2-ol** exists in tautomeric equilibrium with other forms, most notably 5-bromo-4-methyl-1H-pyrimidin-2-one and 5-bromo-2-methylpyrimidin-4-ol. This is a crucial consideration for its synthesis, characterization, and biological testing, as the observed properties may reflect a mixture of these tautomers. Different databases and suppliers may use varying nomenclature for this compound.

Below is a summary of the key identifiers for **5-Bromo-4-methylpyrimidin-2-ol** and its common tautomers.



Identifier	5-Bromo-4- methylpyrimidin-2- ol	5-bromo-4-methyl- 1H-pyrimidin-2-one / 5-Bromo-4- methylpyrimidin- 2(1H)-one	5-bromo-2- methylpyrimidin-4- ol / 5-bromo-2- methyl-4(1H)- pyrimidinone
CAS Number	Not available	69849-34-9	1676-57-9[1][2][3][4]
Molecular Formula	C5H5BrN2O	C5H5BrN2O	C5H5BrN2O
Molecular Weight	189.01 g/mol	189.01 g/mol	189.01 g/mol
IUPAC Name	5-Bromo-4- methylpyrimidin-2-ol	5-bromo-4-methyl-1H- pyrimidin-2-one	5-bromo-2-methyl-4- hydroxypyrimidine
Canonical SMILES	CC1=C(Br)C=NC(=O) N1	CC1=C(Br)C=NC(=O) N1	CC1=NC=C(Br)C(=O) N1
PubChem CID	Not available	Not available	13463837

### **General Experimental Protocols**

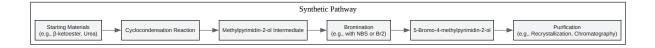
While specific experimental protocols for **5-Bromo-4-methylpyrimidin-2-ol** are not readily available in the public domain, the following sections outline general methodologies that are widely applicable for the synthesis, characterization, and biological evaluation of pyrimidine derivatives.

### **Synthesis**

The synthesis of substituted pyrimidines can be achieved through various well-established chemical reactions. A common approach involves the condensation of a β-dicarbonyl compound or its equivalent with a urea or thiourea derivative. For **5-Bromo-4-methylpyrimidin-2-ol**, a potential synthetic route could involve the cyclocondensation of a suitably substituted 1,3-dicarbonyl compound with urea, followed by bromination.

A generalized workflow for a potential synthesis is depicted below:





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Caption: A potential synthetic workflow for **5-Bromo-4-methylpyrimidin-2-ol**.

#### Characterization

The structural confirmation of the synthesized compound would involve a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are essential for elucidating the chemical structure, including the position of the methyl and bromo substituents on the pyrimidine ring. The spectra would also provide insights into the predominant tautomeric form in the solvent used for analysis.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. The isotopic pattern of bromine (approximately equal intensity of <sup>79</sup>Br and <sup>81</sup>Br isotopes) would be a characteristic feature in the mass spectrum.
- Infrared (IR) Spectroscopy: IR spectroscopy would help identify the functional groups present, such as C=O, N-H, and C-H bonds, which can further help in confirming the tautomeric form.
- Melting Point: The melting point is a physical property that can be used to assess the purity
  of the synthesized compound.

### **Biological Evaluation**

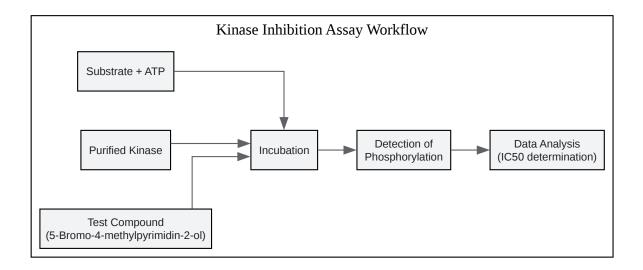
Given the broad range of biological activities reported for pyrimidine derivatives, a number of in vitro assays would be relevant to assess the potential of **5-Bromo-4-methylpyrimidin-2-ol**.[5]



#### 1. Kinase Inhibition Assays:

Many pyrimidine-based compounds are known to be kinase inhibitors.[6] An in vitro kinase assay can be performed to determine the inhibitory activity of the compound against a panel of kinases.

A general workflow for a kinase inhibition assay is as follows:



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Caption: General workflow for an in vitro kinase inhibition assay.

#### 2. Cell Viability and Cytotoxicity Assays:

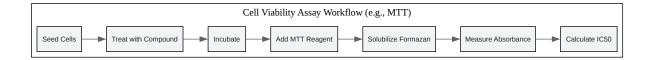
To assess the effect of the compound on cell viability, various assays can be employed, such as the MTT, MTS, or XTT assays, which measure metabolic activity, or the LDH assay, which measures membrane integrity.[7][8][9][10]

A generalized protocol for an MTT assay is outlined below:

Protocol: MTT Cell Viability Assay[9]



- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of **5-Bromo-4-methylpyrimidin-2-ol** and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.



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Caption: A typical workflow for a cell viability assay like the MTT assay.

# **Potential Signaling Pathways**

While no specific signaling pathways have been reported for **5-Bromo-4-methylpyrimidin-2-ol**, based on the activities of other pyrimidine derivatives, it could potentially modulate various cellular signaling pathways. For instance, if it acts as a kinase inhibitor, it could interfere with pathways such as the PI3K/Akt, MAPK/ERK, or JAK/STAT pathways, which are frequently dysregulated in diseases like cancer. Further research would be needed to elucidate its specific molecular targets and mechanisms of action.



### Conclusion

**5-Bromo-4-methylpyrimidin-2-ol** is a chemical entity with potential for biological activity due to its substituted pyrimidine core. This guide has provided a summary of its known identifiers, acknowledging its tautomeric nature, and has outlined general experimental approaches for its synthesis, characterization, and biological evaluation. The provided protocols for kinase inhibition and cell viability assays serve as a starting point for investigating the pharmacological profile of this and related compounds. Further empirical studies are necessary to determine the specific biological effects and therapeutic potential of **5-Bromo-4-methylpyrimidin-2-ol**.

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